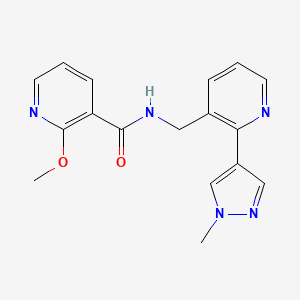

2-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

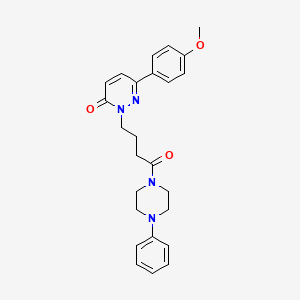

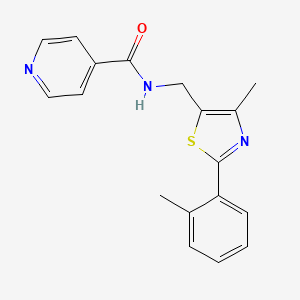

The compound “2-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and a nicotinamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the pyrazole and pyridine rings. The methoxy and nicotinamide groups may introduce some steric hindrance .Chemical Reactions Analysis

Pyrazole and pyridine rings are aromatic and relatively stable, but they can undergo electrophilic substitution reactions. The nicotinamide group can participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with pyrazole and pyridine rings are aromatic and relatively stable. The presence of the methoxy and nicotinamide groups could affect the compound’s solubility and reactivity .Scientific Research Applications

Utilization in Biological Systems

Research into nicotinamide derivatives, including compounds structurally related to 2-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide, has shown their involvement in various biological processes. For instance, nicotinamide and its derivatives play a significant role in the metabolism of mammals, insects, and bacteria, particularly in the context of combating pellagra, a disease caused by nicotinic acid deficiency (Ellinger, Fraenkel, & Abdel Kader, 1947).

Enzymatic Activity and Interactions

Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the N-methylation of nicotinamide and related compounds, producing metabolites that are crucial for various physiological functions. The biochemical properties and individual variations in NNMT activity are essential for understanding how these compounds, including this compound, interact within human liver and their implications for health and disease (Rini, Szumlanski, Guerciolini, & Weinshilboum, 1990).

Chemical Synthesis and Modifications

The compound's synthesis and potential for modification have been explored to create derivatives with varying biological activities. For example, Lewis acid-promoted reactions have been used to synthesize nicotinamide and nicotinic acid derivatives from structurally similar precursors, demonstrating the versatility and potential for chemical modification of these compounds for research and therapeutic purposes (Abdel-Aziz, 2007).

Crystal Structure Analysis

The study of crystal structures involving nicotinamide derivatives helps understand their molecular interactions and stability. Research on zinc complexes with nicotinamide ligands, for instance, provides insights into the geometric configurations and hydrogen bonding that could influence the properties and biological relevance of compounds like this compound (Hökelek, Saka, Tercan, Tenlik, & Necefoğlu, 2010).

Biosynthesis of Related Compounds

Understanding the biosynthesis of related pyridine compounds sheds light on the metabolic pathways and potential applications of this compound in biological systems. Research into the biosynthesis of the pyridine ring of ricinine, a cyano-substituted pyridine compound, illustrates the complex biochemical processes that could relate to the metabolism and function of nicotinamide derivatives in plants (Waller & Henderson, 1961).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-22-11-13(10-21-22)15-12(5-3-7-18-15)9-20-16(23)14-6-4-8-19-17(14)24-2/h3-8,10-11H,9H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNAGTXYPQRBIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=C(N=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2574833.png)

![N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide](/img/structure/B2574837.png)

![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2574843.png)

![1-({4'-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2574847.png)

![N-(2-methoxyethyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2574848.png)

![8-methyl-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2574852.png)

![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2574855.png)